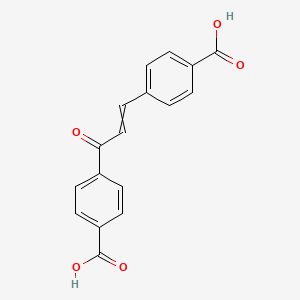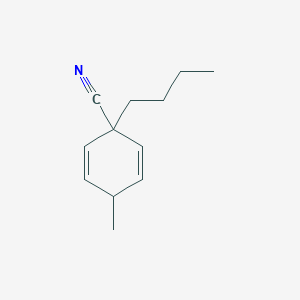
2,5-Cyclohexadiene-1-carbonitrile, 1-butyl-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Cyclohexadiene-1-carbonitrile, 1-butyl-4-methyl-: is an organic compound with the molecular formula C12H17N . This compound is characterized by a cyclohexadiene ring substituted with a carbonitrile group, a butyl group, and a methyl group. It is a derivative of cyclohexadiene, which is a six-membered ring containing two double bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Cyclohexadiene-1-carbonitrile, 1-butyl-4-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexadiene, which is commercially available or can be synthesized from benzene through partial hydrogenation.
Nitrile Group Introduction: The carbonitrile group can be introduced through a reaction with a suitable nitrile precursor, such as cyanogen bromide, under basic conditions.
Alkylation: The butyl and methyl groups are introduced through alkylation reactions using butyl and methyl halides, respectively, in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds in the cyclohexadiene ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrile group. Reagents such as sodium methoxide or sodium ethoxide can be used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol, sodium ethoxide in ethanol.
Major Products:
Oxidation: Products may include dicarboxylic acids or ketones, depending on the reaction conditions.
Reduction: The primary product is the corresponding amine.
Substitution: Products vary based on the nucleophile used, but common products include ethers and esters.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry:
Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 2,5-Cyclohexadiene-1-carbonitrile, 1-butyl-4-methyl- involves its interaction with various molecular targets, depending on its application. For instance, in drug development, it may interact with specific enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds with target proteins, while the alkyl groups can enhance lipophilicity, improving membrane permeability.
類似化合物との比較
- 2,5-Cyclohexadiene-1-carbonitrile, 1-butyl-4-ethyl-
- 2,5-Cyclohexadiene-1-carbonitrile, 1-butyl-4-propyl-
- 2,5-Cyclohexadiene-1-carbonitrile, 1-butyl-4-isopropyl-
Comparison:
- Structural Differences: The primary difference lies in the substituents on the cyclohexadiene ring. The presence of different alkyl groups (methyl, ethyl, propyl, isopropyl) can significantly influence the compound’s physical and chemical properties.
- Reactivity: The reactivity of these compounds can vary based on the steric and electronic effects of the substituents. For example, larger alkyl groups may hinder certain reactions due to steric hindrance.
- Applications: While the core structure remains the same, the specific applications may differ based on the substituents. For instance, certain derivatives may be more suitable for pharmaceutical applications, while others may be better suited for material science.
特性
CAS番号 |
671221-05-9 |
|---|---|
分子式 |
C12H17N |
分子量 |
175.27 g/mol |
IUPAC名 |
1-butyl-4-methylcyclohexa-2,5-diene-1-carbonitrile |
InChI |
InChI=1S/C12H17N/c1-3-4-7-12(10-13)8-5-11(2)6-9-12/h5-6,8-9,11H,3-4,7H2,1-2H3 |
InChIキー |
MGCBMUZACBYSLV-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(C=CC(C=C1)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S)-6-Oxabicyclo[3.1.0]hex-2-ene](/img/structure/B15162131.png)

![4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol](/img/structure/B15162137.png)
![1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]-](/img/structure/B15162143.png)
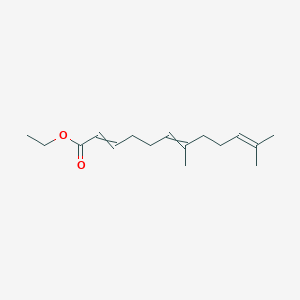
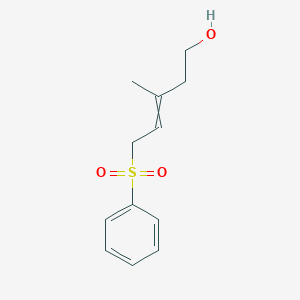
![1-[(Diethoxyphosphoryl)oxy]pyridin-1-ium chloride](/img/structure/B15162154.png)
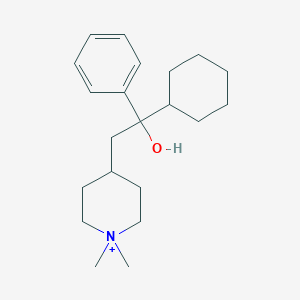
![[(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(phenylmethanone)](/img/structure/B15162162.png)
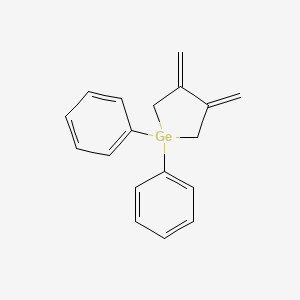
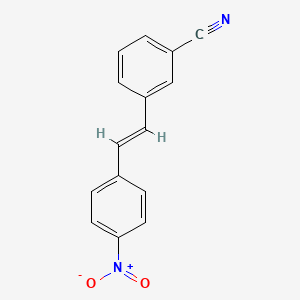
![5-[(2-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3,4-diamine](/img/structure/B15162189.png)

